1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine
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Description
1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine, also known as BTPE, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of piperidine derivatives and has shown promising results in various scientific research applications.
Scientific Research Applications
Synthesis of Radiolabeled Compounds
1-Benzyl-4-hydroxy[2-14C]piperidine, a derivative of 1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine, is used in the synthesis of radiolabeled compounds, specifically for [14C]SCH 351125, a CCR5 receptor antagonist potentially useful for HIV treatment. This compound facilitates metabolism studies due to its radiolabeling properties (Ren et al., 2007).
Asymmetric Synthesis and Further Elaboration
Piperidine derivatives, synthesized from serine and terminal acetylenes, undergo Claisen rearrangement to form piperidine derivatives, including those related to this compound. These derivatives are valuable intermediates for synthesizing a broad range of amines containing substituted piperidine units, demonstrating their importance in asymmetric synthesis (Acharya & Clive, 2010).
Anti-Acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to this compound, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds are significant in the development of antidementia agents (Sugimoto et al., 1990).
Molecular and Crystal Structures
Studies on molecular and crystal structures of compounds including 1-benzyl-2-oxo-3,4-dihydroxy-4-(pyridyl)piperidine contribute to understanding the influence of hydrogen bonds on the conformation and packing of molecules in crystals. These insights are relevant to the chemical properties and interactions of this compound (Kuleshova & Khrustalev, 2000).
Molecular Dynamics Study
A molecular dynamics study of polycrystalline 1-benzyl 4-hydroxy piperidine, a related compound, via CW-EPR, helps understand the molecular behavior and interactions within these types of compounds, providing a framework for understanding similar dynamics in this compound (Krzyminiewski et al., 1998).
Catalysis and Hydrofunctionalization
The compound plays a role in catalysis, specifically in the intramolecular exo-hydrofunctionalization of allenes. This involves the formation of piperidine derivatives and highlights the compound's utility in facilitating complex chemical reactions (Zhang et al., 2006).
properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c15-14(16,17)13(19)12-6-8-18(9-7-12)10-11-4-2-1-3-5-11/h1-5,12-13,19H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEYHAKODMONLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C(F)(F)F)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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